molecular formula C12H14O3 B13516740 3-(4-Isopropylphenyl)-2-oxopropanoic acid

3-(4-Isopropylphenyl)-2-oxopropanoic acid

Cat. No.: B13516740
M. Wt: 206.24 g/mol
InChI Key: ARBYLMGHSUQHSN-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-2-oxopropanoic acid is an organic compound that features a phenyl ring substituted with an isopropyl group and a keto group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 4-isopropylacetophenone with oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 3-(4-Isopropylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Isopropylphenyl)-2-oxopropanoic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-isopropylphenyl)-2-propenoic acid
  • 4-Isopropylphenylacetic acid
  • 4-Isopropylbenzoic acid

Uniqueness

3-(4-Isopropylphenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both an isopropyl group and a keto group on the propanoic acid chain

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-oxo-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H14O3/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

ARBYLMGHSUQHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

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